molecular formula C25H23NO2 B14632427 Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl- CAS No. 57168-03-3

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-

Cat. No.: B14632427
CAS No.: 57168-03-3
M. Wt: 369.5 g/mol
InChI Key: GYPFAJRZQRTYFR-UHFFFAOYSA-N
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Description

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Mechanism of Action

The mechanism of action of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57168-03-3

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

(5-methoxy-2-phenyl-1-propylindol-3-yl)-phenylmethanone

InChI

InChI=1S/C25H23NO2/c1-3-16-26-22-15-14-20(28-2)17-21(22)23(24(26)18-10-6-4-7-11-18)25(27)19-12-8-5-9-13-19/h4-15,17H,3,16H2,1-2H3

InChI Key

GYPFAJRZQRTYFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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